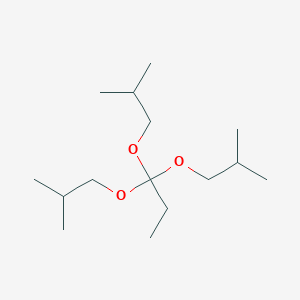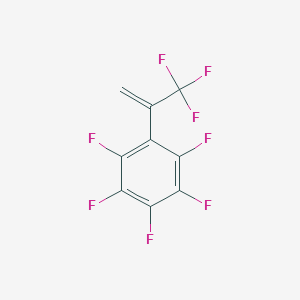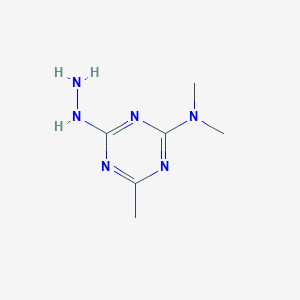
1,1,1-Tris(2-methylpropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C12H26O3 It is a derivative of propane, where three 2-methylpropoxy groups are attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris(2-methylpropoxy)propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tris(2-methylpropoxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Tris(2-methylpropoxy)propane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Tris(2-methylpropoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form stable complexes. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Tris(hydroxymethyl)propane: A precursor to 1,1,1-Tris(2-methylpropoxy)propane, used in the synthesis of various organic compounds.
Trimethylolpropane: Another related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
60523-25-3 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
1-[1,1-bis(2-methylpropoxy)propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-8-15(16-9-12(2)3,17-10-13(4)5)18-11-14(6)7/h12-14H,8-11H2,1-7H3 |
Clé InChI |
OQSGNDQBIGEKLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(OCC(C)C)(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
